Cas no 30021-77-3 (Cleistanthin B)

Cleistanthin B is a bioactive diterpenoid glycoside primarily isolated from plants of the genus Cleistanthus. It is recognized for its unique structural features, including a glycosylated diterpene core, which contributes to its potential pharmacological properties. Research indicates that Cleistanthin B may exhibit cytotoxic activity, making it a compound of interest in biomedical studies. Its mechanism of action is under investigation, with preliminary findings suggesting interactions with cellular pathways involved in apoptosis. The compound is typically characterized using analytical techniques such as HPLC and NMR for purity and structural confirmation. Due to its complex structure and bioactivity, Cleistanthin B is a valuable reference standard in phytochemical and pharmacological research.
Cleistanthin B structure
Cleistanthin B structure
商品名:Cleistanthin B
CAS番号:30021-77-3
MF:C27H26O12
メガワット:542.488149166107
CID:306042
PubChem ID:119458

Cleistanthin B 化学的及び物理的性質

名前と識別子

    • Naphtho[2,3-c]furan-1(3H)-one,9-(1,3-benzodioxol-5-yl)-4-(b-D-glucopyranosyloxy)-6,7-dimethoxy-
    • 9-(1,3-Benzodioxol-5-yl)-4-(beta-D-glucopyranosyloxy)-6,7-dimethoxynaphtho(2,3-c)furan-1(3H)-one
    • 9-(1,3-Benzodioxol-5-yl)-6,7-dimethoxy-1-oxo-1,3-dihydronaphtho[2,3-c]furan-4-yl beta-D-glucopyranoside
    • Naphtho(2,3-c)furan-1(3H)-one, 9-(1,3-benzodioxol-5-yl)-4-(beta-D-glucopyranosyloxy)-6,7-dimethoxy-
    • naphtho[2,3-c]furan-1(3H)-one, 9-(1,3-benzodioxol-5-yl)-4-(beta-D-glucopyranosyloxy)-6,7-dimethoxy-
    • Cleistanthin B
    • Clei B
    • Diphyllin O-glucoside
    • 9-(1,3-benzodioxol-5-yl)-4-(beta-D-glucopyranosyloxy)-6,7-dimethoxynaphtho[2,3-c]furan-1(3H)-one
    • diphyllin beta-D-glucoside
    • 4-O-(beta-D-glucopyranosyl)diphyllin
    • Q27157736
    • 9-(1,3-benzodioxol-5-yl)-6,7-dimethoxy-1-
    • 30021-77-3
    • 9-(1,3-benzodioxol-5-yl)-6,7-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3H-benzo[f][2]benzofuran-1-one
    • GNF-Pf-349
    • CHEBI:84407
    • MS-29983
    • DTXSID501014455
    • NS00120410
    • HY-N9351
    • CHEMBL601587
    • CS-0159499
    • AKOS040735117
    • G16456
    • DA-62379
    • インチ: 1S/C27H26O12/c1-33-16-6-12-13(7-17(16)34-2)25(39-27-24(31)23(30)22(29)19(8-28)38-27)14-9-35-26(32)21(14)20(12)11-3-4-15-18(5-11)37-10-36-15/h3-7,19,22-24,27-31H,8-10H2,1-2H3/t19-,22-,23+,24-,27+/m1/s1
    • InChIKey: BJGIWVGXMRUMNA-WBYCZGBQSA-N
    • ほほえんだ: O1[C@H]([C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O)OC1C2C=C(C(=CC=2C(C2=CC=C3C(=C2)OCO3)=C2C(=O)OCC=12)OC)OC

計算された属性

  • せいみつぶんしりょう: 542.142
  • どういたいしつりょう: 542.142
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 水素結合受容体数: 12
  • 重原子数: 39
  • 回転可能化学結合数: 6
  • 複雑さ: 874
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 5
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.8
  • トポロジー分子極性表面積: 163

じっけんとくせい

  • 色と性状: Powder
  • 密度みつど: 1.542
  • ふってん: 859.1°C at 760 mmHg
  • フラッシュポイント: 291°C
  • 屈折率: 1.681

Cleistanthin B 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
MedChemExpress
HY-N9351-1mg
Cleistanthin B
30021-77-3 ≥99.0%
1mg
¥6400 2024-04-18
ChemScence
CS-0159499-1mg
Cleistanthin B
30021-77-3 ≥99.0%
1mg
$800.0 2022-04-27
Ambeed
A1187052-1mg
9-(Benzo[d][1,3]dioxol-5-yl)-6,7-dimethoxy-4-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)naphtho[2,3-c]furan-1(3H)-one
30021-77-3 99%
1mg
$800.0 2025-03-05

Cleistanthin B 関連文献

Cleistanthin Bに関する追加情報

Cleistanthin B (CAS No. 30021-77-3): A Comprehensive Overview of Its Chemical Profile and Emerging Therapeutic Applications

Cleistanthin B, identified by the chemical compound code CAS No. 30021-77-3, is a naturally occurring sesquiterpene lactone derivative primarily isolated from the plant species Cleome gynandra. This compound has garnered significant attention in the field of pharmaceutical research due to its diverse biological activities and potential therapeutic applications. The structural complexity and unique chemical properties of Cleistanthin B have positioned it as a subject of intense study, particularly in the context of developing novel therapeutic agents.

The molecular structure of Cleistanthin B (CAS No. 30021-77-3) consists of a γ-lactone ring fused with a long aliphatic side chain, which contributes to its distinctive pharmacological profile. This structural motif is characteristic of many bioactive natural products and has been implicated in various biological processes. The presence of multiple chiral centers in its molecular framework underscores the compound's potential for stereoselective interactions with biological targets, making it a promising candidate for drug development.

Recent advancements in chemical biology have highlighted the therapeutic potential of Cleistanthin B. Studies have demonstrated its ability to modulate multiple signaling pathways, including those involved in inflammation, apoptosis, and cell proliferation. These findings have prompted researchers to explore its potential in treating a range of diseases, particularly those associated with abnormal cell growth and inflammatory responses. For instance, preclinical studies have shown that Cleistanthin B exhibits inhibitory effects on certain kinases and transcription factors, which are key players in cancer progression.

The anti-inflammatory properties of Cleistanthin B (CAS No. 30021-77-3) have also been extensively investigated. Research indicates that this compound can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6). By targeting these cytokines, Cleistanthin B may offer a novel approach to managing chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease. Additionally, its ability to inhibit nuclear factor kappa-B (NF-κB) signaling has further underscored its potential as an anti-inflammatory agent.

In the realm of anticancer research, Cleistanthin B has shown remarkable promise. Mechanistic studies have revealed that it can induce apoptosis in various cancer cell lines by activating caspase-dependent pathways. Furthermore, it has been observed to disrupt microtubule formation, thereby inhibiting cancer cell division. These effects suggest that Cleistanthin B could be a valuable component in combination therapies aimed at enhancing cancer treatment efficacy.

The pharmacokinetic profile of Cleistanthin B is another area of active investigation. Initial studies suggest that it exhibits moderate solubility in water and lipids, which may influence its absorption and distribution within the body. Understanding these pharmacokinetic parameters is crucial for optimizing drug delivery systems and maximizing therapeutic outcomes. Researchers are exploring various formulations, including nanoparticles and lipid-based carriers, to improve the bioavailability and targeted delivery of Cleistanthin B.

Emerging evidence also highlights the potential neuroprotective effects of Cleistanthin B. In vitro studies have demonstrated its ability to protect neuronal cells from oxidative stress and neurotoxic insult, suggesting its relevance in conditions such as Alzheimer's disease and Parkinson's disease. The ability of this compound to cross the blood-brain barrier remains an area of interest, as it could facilitate direct neural targeting.

The synthetic chemistry of Cleistanthin B (CAS No. 30021-77-3) presents both challenges and opportunities for medicinal chemists. The complex stereochemistry of its natural counterpart necessitates sophisticated synthetic strategies to achieve high enantiomeric purity. Advances in asymmetric synthesis have enabled researchers to develop more efficient routes for producing enantiomerically pure forms of this compound, which is essential for evaluating its pharmacological activity without confounding influences from racemic impurities.

The safety profile of Cleistanthin B is another critical consideration in its development as a therapeutic agent. Preclinical toxicology studies have provided preliminary insights into its tolerability, revealing no significant adverse effects at tested doses. However, further comprehensive toxicological assessments are necessary to fully characterize its safety profile before human clinical trials can be initiated.

The integration of computational methods into the study of natural products has accelerated the discovery and development process for compounds like Cleistanthin B. Molecular modeling techniques have been employed to predict binding interactions between this compound and potential biological targets, providing valuable insights into its mechanism of action. These computational approaches complement experimental studies by offering rapid screening capabilities and helping to prioritize compounds for further investigation.

The future direction of research on Cleistanthin B (CAS No. 30021-77-3) lies in translating preclinical findings into clinical applications. Collaborative efforts between academic institutions and pharmaceutical companies are essential for advancing this compound through clinical development pipelines. Initiatives aimed at validating its efficacy and safety in human trials will be crucial for realizing its full therapeutic potential.

In conclusion, Cleistianthin B represents a compelling natural product with multifaceted biological activities that make it an attractive candidate for drug development. Its unique chemical structure, coupled with promising preclinical data across various therapeutic areas, positions it as a subject worthy of continued investigation. As research progresses, further elucidation of its mechanisms of action and optimization of delivery systems will be key steps toward harnessing its therapeutic potential.

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